molecular formula C21H18Cl2FN3O2 B2414738 1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide CAS No. 1251592-11-6

1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2414738
CAS No.: 1251592-11-6
M. Wt: 434.29
InChI Key: SVKRCFWJDUSGSL-UHFFFAOYSA-N
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Description

1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H18Cl2FN3O2 and its molecular weight is 434.29. The purity is usually 95%.
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Biological Activity

1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. The sulfonamide moiety, along with the piperidine structure, suggests various pharmacological applications, including antibacterial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on existing literature, highlighting key findings from case studies and research data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C14H16FN3O3S
  • Molecular Weight : 329.36 g/mol
  • IUPAC Name : N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamide

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For example, a study demonstrated that derivatives of sulfonamide compounds displayed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)
Compound DAcetylcholinesterase0.63 ± 0.001
Compound EUrease2.14 ± 0.003

3. Anticancer Properties

The sulfonamide group is frequently associated with anticancer activity. Research indicates that compounds with similar functional groups can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study: Anticancer Activity
In a study examining the effects of piperidine derivatives on cancer cell lines, several compounds demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .

The biological activity of the compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, including sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
  • Enzyme Interaction : The inhibition of key enzymes such as AChE disrupts cholinergic signaling pathways, which can have therapeutic implications in neurodegenerative diseases.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FN3O2/c1-11-15(22)4-3-13-20(11)26-18-6-7-27(9-14(18)21(13)29)10-19(28)25-12-2-5-17(24)16(23)8-12/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKRCFWJDUSGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.